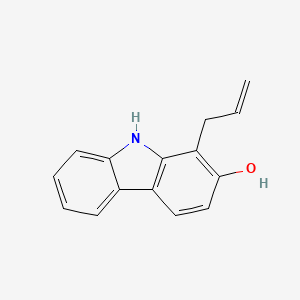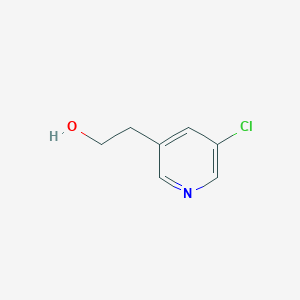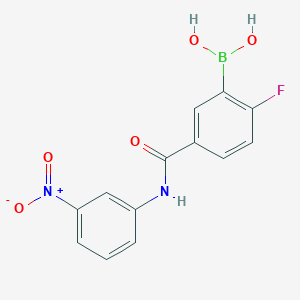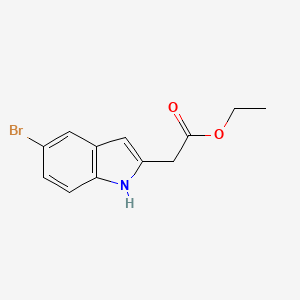
Ethyl 2-(5-bromo-1H-indol-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(5-bromo-1H-indol-2-yl)acetate is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 5-position of the indole ring and an ethyl ester group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-bromo-1H-indol-2-yl)acetate typically involves the bromination of an indole derivative followed by esterification. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . The bromination is then carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position . Finally, the esterification is achieved by reacting the brominated indole with ethyl chloroacetate in the presence of a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(5-bromo-1H-indol-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Indoles: Formed by nucleophilic substitution of the bromine atom.
Oxidized or Reduced Indoles: Formed by oxidation or reduction of the indole ring.
Carboxylic Acids: Formed by hydrolysis of the ester group.
Applications De Recherche Scientifique
Ethyl 2-(5-bromo-1H-indol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 2-(5-bromo-1H-indol-2-yl)acetate involves its interaction with specific molecular targets. The bromine atom and the indole ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, modulating their functions and pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Ethyl 2-(5-bromo-1H-indol-2-yl)acetate can be compared with other indole derivatives:
Ethyl 2-(1H-indol-2-yl)acetate: Lacks the bromine atom, resulting in different chemical properties and reactivity.
5-Bromoindole: Lacks the ester group, affecting its solubility and biological activity.
Indole-3-acetic acid: A natural plant hormone with different biological functions.
These comparisons highlight the unique features of this compound, such as its bromine substitution and ester functionality, which contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C12H12BrNO2 |
|---|---|
Poids moléculaire |
282.13 g/mol |
Nom IUPAC |
ethyl 2-(5-bromo-1H-indol-2-yl)acetate |
InChI |
InChI=1S/C12H12BrNO2/c1-2-16-12(15)7-10-6-8-5-9(13)3-4-11(8)14-10/h3-6,14H,2,7H2,1H3 |
Clé InChI |
PIOQDJUYBKRBHU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC2=C(N1)C=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


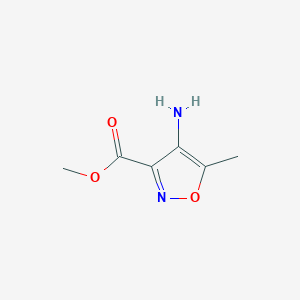
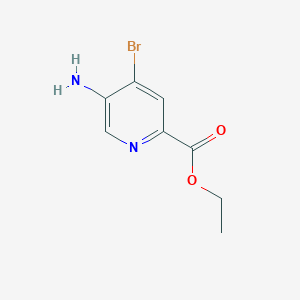
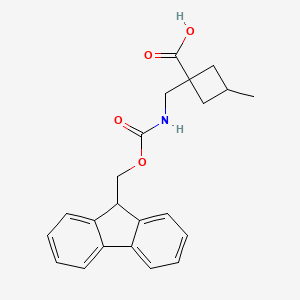
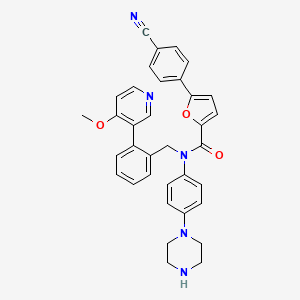

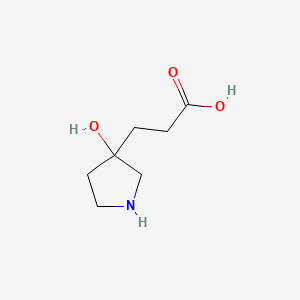
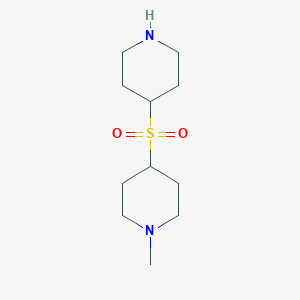
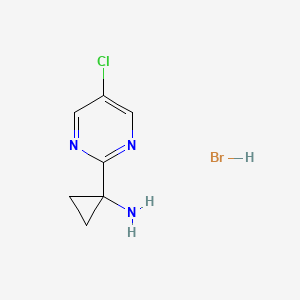
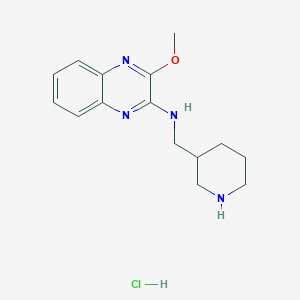
![8-Bromo-4-chloro-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12976492.png)
